molecular formula C12H15N3O2S2 B5530783 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No. B5530783
M. Wt: 297.4 g/mol
InChI Key: LOYCEWYIPBGSKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives involves multiple steps, starting from readily available starting materials. A common approach includes the use of sulfamethizole as a precursor, undergoing various chemical transformations to introduce the thiadiazole moiety and the isobutyl group. The synthesis routes emphasize the incorporation of the thiadiazole ring, which is a critical structural feature contributing to the compound's properties (Karakuş et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound has been explored through various spectroscopic and analytical techniques. Studies involving density functional theory (DFT) have provided insights into the optimized geometry, electronic structure, and the HOMO-LUMO gap, which are essential for understanding the compound's reactivity and interaction with biological targets (Kanagavalli et al., 2022).

Chemical Reactions and Properties

The reactivity of this compound involves its participation in various chemical reactions, primarily due to the reactive sulfonamide and thiadiazole groups. These functionalities enable the molecule to engage in nucleophilic substitution reactions, hydrogen bonding, and the formation of coordination complexes, showcasing its versatile chemical behavior (Sławiński, 2007).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, have been characterized to facilitate its use in various scientific studies. Crystallographic studies reveal the compound's solid-state structure, offering insights into its molecular packing, hydrogen bonding patterns, and overall stability (Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

Investigations into the chemical properties of this compound have highlighted its acidity, basicity, and potential as a ligand in metal coordination complexes. These studies underline the compound's role in modulating biological activities through interactions with enzymes and receptors, dictated by its chemical makeup (Alafeefy et al., 2015).

properties

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-9(2)8-11-13-14-12(18-11)15-19(16,17)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYCEWYIPBGSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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